3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole
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Overview
Description
3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes methoxy and methylsulfanyl groups attached to phenyl rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of methoxy and methylsulfanyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole: Lacks the 3,4-dimethoxyphenyl group, which may influence its overall properties.
3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole: Lacks both the 4-methoxyphenyl and methylsulfanyl groups, resulting in different chemical and biological characteristics.
Uniqueness
The presence of both methoxy and methylsulfanyl groups in 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3O3S/c1-22-14-8-6-13(7-9-14)21-17(19-20-18(21)25-4)12-5-10-15(23-2)16(11-12)24-3/h5-11H,1-4H3 |
InChI Key |
VBTZJYRAECZKTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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